N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide is a complex organic compound with significant potential in pharmaceutical applications. Its chemical structure features a thiophene ring, a tetrazole moiety, and a morpholino group, which contribute to its biological activity. The compound has been classified under various categories based on its functional groups and structural characteristics, including heterocyclic compounds and carboxamides.
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide can be classified as:
The synthesis of N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide typically involves multi-step reactions that include the formation of the tetrazole ring followed by coupling reactions to introduce the thiophene and morpholino groups.
Technical details regarding reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity but are not extensively detailed in current literature .
The molecular structure of N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide can be represented using various structural notations:
Property | Value |
---|---|
Molecular Formula | C22H21N7O4 |
Molecular Weight | 447.4 g/mol |
IUPAC Name | N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide |
Canonical SMILES | C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Cl |
The compound's structure reveals multiple functional groups that contribute to its chemical reactivity and biological properties.
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
Further studies are required to clarify the specific pathways affected by this compound .
While specific physical properties such as density and boiling point are not available, general characteristics can be inferred based on similar compounds:
Property | Value |
---|---|
Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |
Stability | Stable under normal laboratory conditions but sensitive to strong acids/bases |
These properties are critical for determining the handling and storage requirements of the compound in laboratory settings.
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide has potential applications in various scientific fields:
CAS No.: 495-60-3
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3